4-(5-Nitro-1H-imidazol-2-yl)pyridine
Description
4-(4-Nitro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is substituted with a nitro group at the 4-position
Properties
CAS No. |
63411-71-2 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(5-nitro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-5-10-8(11-7)6-1-3-9-4-2-6/h1-5H,(H,10,11) |
InChI Key |
BBXMUHMGXQIBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitroimidazole with a pyridine derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-(4-amino-1H-imidazol-2-yl)pyridine.
Substitution: Various substituted imidazole and pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Nitro-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-1H-imidazol-2-yl)pyridine is not fully understood. compounds with similar structures, such as nitroimidazoles, are known to undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes them useful as antimicrobial and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal medication.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
4-(4-Nitro-1H-imidazol-2-yl)pyridine is unique due to the presence of both an imidazole and a pyridine ring, which can confer different chemical and biological properties compared to other nitroimidazoles. This dual-ring structure may offer advantages in terms of binding to biological targets and overall stability.
Biological Activity
Introduction
4-(5-Nitro-1H-imidazol-2-yl)pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features both a pyridine and an imidazole ring, which are known for their diverse biological properties. This article explores the biological activity of this compound, including its antimicrobial, antitumor, and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 179.16 g/mol |
| CAS Number | 63411-71-2 |
| IUPAC Name | This compound |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
| Candida albicans | 32.0 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating its cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- MCF-7: IC50 = 12 µM
- HeLa: IC50 = 15 µM
- A549: IC50 = 18 µM
These results indicate that the compound has potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and efficacy in vivo.
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways:
- DNA Interaction : The nitro group may facilitate the formation of reactive species that can damage DNA.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within pathogens and cancer cells.
Potential Therapeutic Applications
Given its diverse biological activities, this compound could be explored for various therapeutic applications:
- Antimicrobial treatments for resistant infections.
- Anticancer therapies , particularly in combination with existing chemotherapeutics.
Safety and Toxicology
Preliminary studies on the toxicity profile of this compound suggest a moderate safety margin; however, comprehensive toxicological evaluations are necessary to ascertain its suitability for clinical use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(5-Nitro-1H-imidazol-2-yl)pyridine, and how can purity be optimized?
- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a nitro-substituted imidazole derivative and a pyridine boronic acid. For example, analogous syntheses of pyridine-imidazole hybrids use Pd catalysts, base (e.g., Na₂CO₃), and reflux conditions in a solvent like ethanol/water . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to obtain high-purity crystals .
- Key Considerations : Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and HPLC. Optimize nitro-group stability by avoiding prolonged exposure to strong reducing agents.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation (e.g., using DCM/hexane) and collect data on a diffractometer. Refinement with SHELXL can resolve bond lengths, angles, and torsion angles. Complementary techniques include FT-IR (to confirm nitro-group vibrations at ~1520–1350 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion peaks) .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
- Methodology : Analyze SC-XRD data for weak interactions. For example, in related pyridine-imidazole hybrids, C–H⋯π interactions between pyridine H and aromatic rings (distance ~2.7–3.6 Å) and π–π stacking (3.5–3.8 Å centroid distances) are common . Use Mercury or Olex2 software to visualize packing diagrams and quantify interaction energies.
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of the imidazole ring in cross-coupling reactions?
- Methodology : Perform computational studies (DFT, Gaussian) to map electron density distributions. The nitro group is electron-withdrawing, which polarizes the imidazole ring, making the C-2 position more electrophilic. Validate via Hammett substituent constants (σₚ for –NO₂ ≈ +1.27) and kinetic studies comparing nitro-substituted vs. unsubstituted analogs .
- Experimental Design : Synthesize derivatives with varying substituents (e.g., –NH₂, –Cl) and compare reaction rates in Pd-catalyzed couplings. Monitor intermediates via in situ NMR or GC-MS.
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?
- Case Study : If NMR suggests free rotation of the pyridine ring but SC-XRD shows planar rigidity, consider dynamic effects. Variable-temperature NMR can reveal restricted rotation at low temperatures. Pair with Hirshfeld surface analysis (CrystalExplorer) to assess packing forces that constrain molecular motion .
- Data Validation : Cross-check refinement parameters (e.g., thermal displacement ellipsoids in SHELXL) to rule out crystallographic disorder .
Q. What strategies improve the yield of nitro-substituted imidazole intermediates in multi-step syntheses?
- Methodology : Optimize nitration conditions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Protect sensitive functional groups (e.g., pyridine N-oxide formation) prior to nitration. Monitor reaction progress with LC-MS to isolate intermediates before decomposition .
- Example : A one-pot approach for analogous compounds achieved 85% yield by using ceric ammonium nitrate (CAN) as a nitrating agent in acetonitrile at 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
